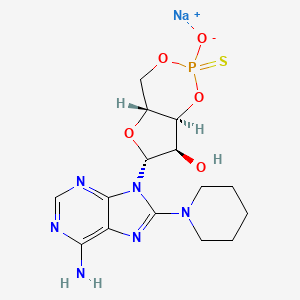

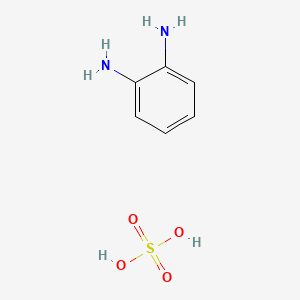

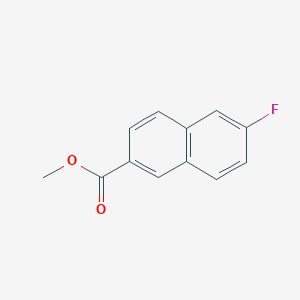

![molecular formula C17H21NO B1451448 2-[4-(Sec-butyl)phenoxy]-4-methylaniline CAS No. 946683-58-5](/img/structure/B1451448.png)

2-[4-(Sec-butyl)phenoxy]-4-methylaniline

Übersicht

Beschreibung

2-[4-(Sec-butyl)phenoxy]-4-methylaniline, also known as 2-sec-butyl-4-methylaniline, is an aromatic amine compound that is used for a variety of purposes in scientific research. It is a colorless, volatile liquid that is soluble in most organic solvents, including alcohols, ethers, and ketones. It has a molecular weight of 214.3 g/mol and a boiling point of 74°C.

Wissenschaftliche Forschungsanwendungen

1. Spin Interaction in Zinc Complexes Research on similar compounds like 2-tert-butyl-4-methoxy-6-[(pyridin-2-ylmethylimino)methyl]phenol has led to insights into the spin interaction in octahedral zinc complexes. These complexes exhibit unique properties, such as reversible oxidation of phenolates into phenoxyl radicals, and are characterized by UV-vis absorption bands and EPR spectroscopy. This can be crucial in understanding magnetic coupling and zero-field splitting in such systems (Orio et al., 2010).

2. Allosteric Modifiers of Hemoglobin Similar compounds have been investigated for their role as allosteric modifiers of hemoglobin. These studies have led to the discovery of compounds that can decrease the oxygen affinity of human hemoglobin, which could be significant in clinical areas like ischemia, stroke, or tumor radiotherapy (Randad et al., 1991).

3. Antioxidant Activities Investigations into compounds like bis(2‐hydroxy‐3‐tert‐butyl‐5‐methylphenyl)methane, which bear structural similarities, have demonstrated significant antioxidant activities. This is particularly relevant in the context of their widespread use in the food industry and the manufacture of various products (Sokolove et al., 1986).

4. Electrochemical Oxidation Studies The electrochemical oxidation of related phenol compounds has been extensively studied, revealing insights into the formation of products derived from intermediate phenoxy radicals or phenoxonium ions. This has implications for understanding the electrochemical behavior of these compounds (Richards & Evans, 1977).

5. Radical-scavenging Activity Studies on orsellinates, which are structurally related, highlight their radical-scavenging activity, particularly in the context of natural sources like lichens. This is relevant for understanding the antioxidant properties of these compounds (Lopes et al., 2008).

6. Biotransformation by Bacteria The biotransformation of compounds like 4-sec-butylphenol by certain bacteria has been studied, revealing processes that resemble anaerobic metabolism based on modifications of the alkyl side chain. This research provides insights into environmental pollutant degradation (Hahn et al., 2013).

7. Anticorrosion Properties Schiff base compounds bearing a similar backbone to 2-[4-(Sec-butyl)phenoxy]-4-methylaniline have been synthesized and studied for their anticorrosion properties. This research is significant for developing new materials with enhanced durability and resistance to corrosion (Elemike et al., 2019).

Eigenschaften

IUPAC Name |

2-(4-butan-2-ylphenoxy)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-4-13(3)14-6-8-15(9-7-14)19-17-11-12(2)5-10-16(17)18/h5-11,13H,4,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDUJCPMGCNJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)OC2=C(C=CC(=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

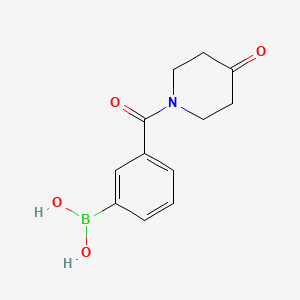

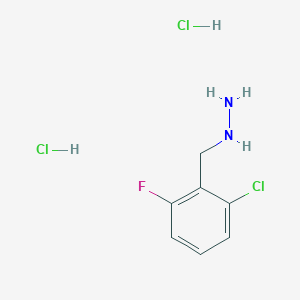

![1-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid](/img/structure/B1451374.png)